molecular formula C5H10FNO B14084468 ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol

Cat. No.: B14084468
M. Wt: 119.14 g/mol
InChI Key: GDLHZOVMBZPGEL-UHNVWZDZSA-N
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Description

Significance of Stereodefined Fluorinated Heterocycles

The introduction of fluorine into heterocyclic compounds can profoundly alter their physical, chemical, and biological properties. nih.gov The stereoselective placement of fluorine is particularly crucial as it can induce specific conformational constraints, modulate the basicity (pKa) of nearby nitrogen atoms, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com These modifications are instrumental in drug design, where precise three-dimensional arrangements are necessary for optimal interaction with biological targets. acs.org The high bond strength of the C-F bond and the unique electronic effects of fluorine contribute to improved pharmacokinetic profiles, such as enhanced membrane permeability and bioavailability. mdpi.commdpi.com Consequently, stereodefined fluorinated heterocycles are increasingly sought after as key components in the development of novel therapeutics. nih.gov The combination of a heterocyclic core with stereochemically defined fluorine atoms is a powerful strategy in modern medicinal chemistry. mdpi.comnih.gov

Overview of Pyrrolidine (B122466) as a Privileged Scaffold in Organic and Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is considered a "privileged scaffold" in drug discovery. researchgate.netnbinno.com Its non-planar, flexible nature allows it to present substituents in well-defined three-dimensional orientations, which is advantageous for exploring chemical space and optimizing interactions with protein binding sites. researchgate.netnih.gov This structural feature, combined with the presence of a nitrogen atom that can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, makes the pyrrolidine motif a frequent constituent of biologically active compounds and natural products. frontiersin.orgtaylorfrancis.com The pyrrolidine scaffold is found in numerous FDA-approved drugs across various therapeutic areas, including central nervous system disorders, infectious diseases, and oncology. nbinno.comfrontiersin.org Its versatility and favorable physicochemical properties, such as potential for enhanced aqueous solubility, underscore its importance as a foundational structure in the design of new pharmaceutical agents. taylorfrancis.com

Specific Context of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol as a Chiral Building Block

This compound is a chiral building block that combines the key features of a pyrrolidine scaffold, a stereodefined fluorine atom, and a primary alcohol functional group. This specific arrangement of functionalities makes it a highly valuable intermediate for the synthesis of complex molecular targets. The "(2S,4R)" designation defines the precise stereochemistry at the two chiral centers, which is critical for achieving stereospecificity in subsequent reactions and for the biological activity of the final product. The presence of the hydroxymethyl group at the C2 position provides a convenient handle for further chemical modifications and extensions of the molecular structure.

Recent research has highlighted the use of this compound in the development of targeted therapies. For instance, it has been cited as an intermediate in the synthesis of compounds designed as KRAS protein inhibitors, which are significant targets in cancer research. chiralen.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 725684-84-4 chiralen.comchemscene.com
Molecular Formula C₅H₁₀FNO chemscene.com
Molecular Weight 119.14 g/mol chemscene.com
SMILES OC[C@H]1NCC@HC1 chemscene.com
Purity ≥98% chemscene.com
Classification Chiral Building Block, Fluorinated Heterocycle chemscene.combldpharm.com

This interactive table provides a summary of the key identifiers and properties for this compound.

Scope and Academic Relevance of Current Research Trends

Current research trends continue to emphasize the importance of fluorinated and heterocyclic motifs in drug discovery. nih.govfrontiersin.org The development of synthetic methodologies that allow for the precise and efficient construction of complex chiral molecules like this compound is of high academic and industrial relevance. The demand for such building blocks is driven by the ongoing search for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. researchgate.net The exploration of pyrrolidine derivatives, particularly those bearing fluorine atoms, remains a vibrant area of investigation, with studies focusing on their application as inhibitors of various enzymes and modulators of receptor activity. frontiersin.orgresearchgate.net The synthesis and application of these stereochemically rich scaffolds are expected to continue to contribute significantly to the advancement of medicinal chemistry and the discovery of new medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

[(2S,4R)-4-fluoropyrrolidin-2-yl]methanol

InChI

InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m1/s1

InChI Key

GDLHZOVMBZPGEL-UHNVWZDZSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1CO)F

Canonical SMILES

C1C(CNC1CO)F

Origin of Product

United States

Synthetic Methodologies for 2s,4r 4 Fluoropyrrolidin 2 Yl Methanol and Its Stereoisomers

Strategies for Stereoselective Introduction of the Fluorine Atom

The precise installation of a fluorine atom at the C-4 position of the pyrrolidine (B122466) ring with the desired (4R) stereochemistry is a pivotal step in the synthesis of the target molecule. The two principal strategies to achieve this are deoxyfluorination and nucleophilic fluorination.

Deoxyfluorination Approaches

Deoxyfluorination involves the direct replacement of a hydroxyl group with a fluorine atom. This approach typically starts from the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxy-L-proline. The hydroxyl group at the C-4 position is converted into a fluorine atom, often with inversion of stereochemistry, which necessitates starting with the appropriate diastereomer of hydroxyproline (B1673980) to obtain the desired product.

Various deoxyfluorinating reagents have been employed for this transformation. Diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor®, are commonly used. For instance, N-protected (2S,4R)-4-hydroxypyrrolidine-2-carboxylate esters can be treated with these reagents to yield the corresponding (2S,4S)-4-fluoropyrrolidine derivatives. To obtain the target (2S,4R)-fluoro stereochemistry via this route, one would need to start with (2S,4S)-4-hydroxy-L-proline.

More recently, reagents like PyFluor have been developed as safer and more practical alternatives to traditional sulfur trifluoride-based reagents. These reagents have shown enhanced reactivity and better safety profiles for the deoxyfluorination of a wide range of alcohols.

ReagentSubstrateProduct StereochemistryYield (%)Reference
DASTN-Boc-(2S,4S)-4-hydroxy-L-proline methyl ester(2S,4R)-fluoroModerate
Deoxo-Fluor®N-Cbz-(2S,4S)-4-hydroxy-L-proline ethyl ester(2S,4R)-fluoroGood
PyFluorN-Boc-(2S,4S)-4-hydroxypyrrolidine-2-carboxylate(2S,4R)-fluoroHigh

Nucleophilic Fluorination Routes

Nucleophilic fluorination provides an alternative and often more stereocontrolled method for introducing the fluorine atom. This strategy involves a two-step process: activation of the hydroxyl group at C-4 to a good leaving group, followed by nucleophilic displacement with a fluoride (B91410) source. This SN2 reaction proceeds with inversion of configuration, meaning that starting from (2S,4R)-4-hydroxy-L-proline, the hydroxyl group is first activated, and then displaced by fluoride to give the (2S,4S)-fluoro derivative. To obtain the desired (2S,4R) product, one must first invert the stereochemistry at the C-4 hydroxyl group of (2S,4R)-4-hydroxy-L-proline to (2S,4S)-4-hydroxy-L-proline.

Commonly, the hydroxyl group is converted to a sulfonate ester, such as a tosylate or mesylate. Subsequent treatment with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a suitable solvent, leads to the desired fluorinated pyrrolidine. The use of phase-transfer catalysts can enhance the reactivity of the fluoride source.

Leaving GroupFluoride SourceSubstrateProduct StereochemistryYield (%)Reference
TosylateKFN-Boc-(2S,4S)-4-hydroxypyrrolidine-2-carboxylate(2S,4R)-fluoroGood
MesylateCsFN-Cbz-(2S,4S)-4-hydroxypyrrolidine-2-carboxylate(2S,4R)-fluoroHigh
TriflateTBAFN-Boc-(2S,4S)-4-hydroxypyrrolidine-2-carboxylate(2S,4R)-fluoroExcellent chemrxiv.org

Enantioselective Synthesis of the Pyrrolidine Ring

The construction of the pyrrolidine core with the correct absolute stereochemistry at the C-2 and C-4 positions is fundamental. Chiral pool approaches and asymmetric catalysis are the leading strategies to achieve this.

Chiral Pool Approaches

The most common and economically viable method for synthesizing ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol relies on the chiral pool approach, starting from the naturally occurring amino acid (2S,4R)-4-hydroxy-L-proline. rushim.ru This starting material already possesses the desired stereochemistry at the C-2 position. The synthesis then focuses on the stereoselective introduction of the fluorine atom at the C-4 position, as described in the previous section.

The general synthetic sequence from (2S,4R)-4-hydroxy-L-proline involves:

Protection of the amine and carboxylic acid functionalities.

Inversion of the stereocenter at C-4 to yield the (2S,4S)-hydroxy derivative.

Activation of the C-4 hydroxyl group.

Nucleophilic substitution with a fluoride source to install the (4R)-fluorine with inversion of configuration.

Reduction of the C-2 carboxylic acid or ester to the primary alcohol.

Deprotection of the amine group.

This approach is highly efficient as the chirality at C-2 is preserved throughout the synthesis.

Asymmetric Catalysis in Ring Formation

While the chiral pool approach is dominant, asymmetric catalysis offers a powerful alternative for the de novo construction of the fluorinated pyrrolidine ring. These methods often involve the enantioselective hydrogenation of pyrrole (B145914) precursors or catalytic asymmetric cycloaddition reactions.

For instance, the asymmetric hydrogenation of suitably substituted pyrrole derivatives using a chiral catalyst can lead to the formation of the pyrrolidine ring with high enantioselectivity. acs.org While direct catalytic asymmetric synthesis of the specific target molecule is less reported, the principles have been demonstrated for related structures. Catalytic asymmetric [3+2] cycloadditions between an azomethine ylide and a fluorinated alkene are also a potential route to construct the fluorinated pyrrolidine core enantioselectively.

Functional Group Interconversions at the C-2 Position

The final step in the synthesis of this compound from a 4-fluoroproline (B1262513) derivative is the reduction of the carboxylic acid or ester functionality at the C-2 position to a hydroxymethyl group.

This transformation is typically achieved using a reducing agent. For the reduction of a carboxylic acid, strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective. However, for the reduction of an ester, milder reducing agents can be employed. Lithium borohydride (B1222165) (LiBH₄) is a particularly useful reagent for this purpose as it selectively reduces esters in the presence of other functional groups. wikipedia.org The reduction of an N-protected (2S,4R)-4-fluoroproline ester with LiBH₄ provides the corresponding N-protected this compound in good yield. Subsequent deprotection of the amine group furnishes the final target compound.

Starting MaterialReducing AgentProductYield (%)Reference
N-Boc-(2S,4R)-4-fluoroproline methyl esterLiBH₄N-Boc-((2S,4R)-4-Fluoropyrrolidin-2-yl)methanolHigh
N-Cbz-(2S,4R)-4-fluoroprolineLiAlH₄N-Cbz-((2S,4R)-4-Fluoropyrrolidin-2-yl)methanolGood

Reduction of Carboxylic Acid Precursors

A primary and convergent route to this compound involves the reduction of the corresponding carboxylic acid precursor, (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid. This transformation is a fundamental process in organic synthesis, typically achieved using powerful hydride-donating reagents.

Commonly employed reducing agents for the conversion of carboxylic acids to primary alcohols include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). khanacademy.orgntu.edu.sglibretexts.org Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including carboxylic acids. youtube.comchemistrysteps.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the primary alcohol. libretexts.org

Borane and its complexes are also highly effective for this reduction and offer the advantage of being more selective than LiAlH₄ in some cases, showing tolerance for other reducible functional groups. ntu.edu.sg The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: Common Reducing Agents for Carboxylic Acid to Alcohol Conversion

Reducing AgentAbbreviationTypical SolventsKey Characteristics
Lithium Aluminum HydrideLiAlH₄Diethyl ether, Tetrahydrofuran (THF)Very strong, reduces most carbonyls
Borane-Tetrahydrofuran ComplexBH₃·THFTetrahydrofuran (THF)Strong, can be more selective than LiAlH₄

Due to the presence of the secondary amine in the pyrrolidine ring, a protection strategy is typically necessary before the reduction step to prevent side reactions, such as N-acylation or deprotonation by the hydride reagent. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amine functionality. The synthesis would, therefore, likely proceed through the reduction of N-Boc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid.

Derivatization from Nitrile Analogues

An alternative synthetic pathway to this compound can be envisioned through the derivatization of a corresponding nitrile analogue, (2S,4R)-4-fluoropyrrolidine-2-carbonitrile. While less direct than the reduction of the carboxylic acid, this route offers a different set of synthetic possibilities. The synthesis of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives has been reported in the literature, establishing the feasibility of accessing these key intermediates. nih.gov

The conversion of the nitrile group to the hydroxymethyl group typically involves a two-step process. First, the nitrile is reduced to a primary amine. This reduction can be accomplished using various reagents, including lithium aluminum hydride or catalytic hydrogenation. The resulting aminomethylpyrrolidine derivative can then be converted to the desired alcohol. One common method for this conversion is through diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by hydrolysis of the resulting diazonium salt.

Protecting Group Strategies in Synthesis

The successful multi-step synthesis of complex molecules like this compound hinges on the judicious use of protecting groups to mask reactive functional groups and ensure chemoselectivity.

Amine Protection (e.g., Boc-protection)

The secondary amine of the pyrrolidine ring is nucleophilic and requires protection during many synthetic transformations to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

The introduction of the Boc group is typically achieved by treating the pyrrolidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protection strategy is crucial in the synthesis of the carboxylic acid precursors and would be maintained during the reduction step to yield N-Boc-((2S,4R)-4-fluoropyrrolidin-2-yl)methanol. The final deprotection step to yield the target compound is then carried out using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Hydroxyl Protection

In synthetic sequences where the hydroxyl group of this compound might interfere with subsequent reactions, it can be temporarily protected. A variety of protecting groups for alcohols are available, with the choice depending on the specific reaction conditions to be employed.

Common hydroxyl protecting groups include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. These are generally stable to a wide range of non-acidic and non-fluoride-containing reagents and can be selectively removed using fluoride ion sources like tetrabutylammonium (B224687) fluoride (TBAF). Other options include benzyl (B1604629) (Bn) ethers, which are stable to both acidic and basic conditions and are typically removed by hydrogenolysis.

Table 2: Representative Protecting Groups for Alcohols

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazoleTBAF, or acidic conditions
TriisopropylsilylTIPSTIPS-Cl, imidazoleTBAF, or acidic conditions
BenzylBnBenzyl bromide, baseHydrogenolysis (H₂, Pd/C)

Total Synthesis of Specific Stereoisomers and Analogues (e.g., (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid)

The stereoselective synthesis of fluorinated proline analogues is a significant area of research. A notable example is the synthesis of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid, a stereoisomer of the precursor to the title compound. A common strategy for the synthesis of these molecules starts from commercially available (2S,4R)-4-hydroxy-L-proline.

One reported approach involves the protection of the amine group of (2S,4R)-4-hydroxy-L-proline with a Boc group. The stereochemistry at the 4-position is then inverted through a Mitsunobu reaction, followed by hydrolysis to yield N-Boc-(2S,4S)-4-hydroxy-L-proline. The hydroxyl group is then converted to a good leaving group, such as a tosylate or mesylate, and subsequently displaced by a fluoride ion to introduce the fluorine atom with inversion of configuration. Finally, deprotection of the Boc group yields the desired (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid. This multi-step synthesis highlights the importance of stereochemical control and protecting group strategies in accessing specific stereoisomers.

Challenges and Innovations in Fluorinated Pyrrolidine Synthesis

The synthesis of fluorinated pyrrolidines is fraught with challenges, primarily centered on the stereoselective introduction of the fluorine atom and the management of functional group compatibility throughout the synthetic sequence. rsc.orgresearchgate.net

One of the main challenges is controlling the stereochemistry during the fluorination step. The choice of fluorinating agent and the nature of the substrate are critical in determining the stereochemical outcome of the reaction. Traditional fluorinating agents can be harsh and may not be suitable for complex, sensitive molecules. rsc.org

Recent innovations in fluorination chemistry have provided milder and more selective reagents. These include deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and its analogues, as well as electrophilic fluorinating reagents based on the N-F bond, such as Selectfluor®. The development of catalytic enantioselective fluorination reactions represents a major advancement in the field, offering the potential for more efficient and atom-economical syntheses. rsc.org

Furthermore, the inherent electronic properties of the fluorine atom can influence the reactivity and conformational preferences of the pyrrolidine ring, which can present both challenges and opportunities in the design of synthetic routes and the final applications of these molecules. nih.gov The continued development of novel synthetic methods and a deeper understanding of the effects of fluorination on molecular properties are crucial for advancing the field of fluorinated heterocycle synthesis. tandfonline.com

Chemical Reactivity and Derivatization of 2s,4r 4 Fluoropyrrolidin 2 Yl Methanol

Reactivity of the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring in ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of a wide array of biologically active molecules, including potent inhibitors of dipeptidyl peptidase-4 (DPP-4), which are crucial in the management of type 2 diabetes.

N-Alkylation Reactions

N-alkylation of the pyrrolidine nitrogen introduces alkyl substituents, a common strategy to modulate the physicochemical and pharmacological properties of the parent molecule. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom attacks an electrophilic alkyl halide or a similar alkylating agent. The presence of a base is often required to deprotonate the secondary amine, thereby increasing its nucleophilicity.

A notable example is the synthesis of N-methylated derivatives, such as ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol. While specific reaction conditions for the direct methylation of this compound are not extensively detailed in publicly available literature, analogous N-alkylation reactions on similar pyrrolidine scaffolds are well-documented in pharmaceutical patents. These reactions often employ alkyl halides in the presence of a non-nucleophilic base to afford the corresponding N-alkylated products.

Table 1: Representative N-Alkylation Reactions of Pyrrolidine Scaffolds

Alkylating Agent Base Solvent Product
Methyl iodide K₂CO₃ DMF N-methylpyrrolidine derivative
Benzyl (B1604629) bromide Et₃N CH₂Cl₂ N-benzylpyrrolidine derivative
3-(Bromomethyl)benzonitrile DIPEA Acetonitrile N-(3-cyanobenzyl)pyrrolidine derivative

Acylation Reactions

N-acylation of the pyrrolidine nitrogen is a cornerstone in the synthesis of many pharmaceutical agents, particularly DPP-4 inhibitors. This reaction involves the formation of an amide bond by treating the pyrrolidine with an acylating agent, such as an acid chloride or an activated carboxylic acid.

The synthesis of Vildagliptin, a potent DPP-4 inhibitor, provides a relevant example of N-acylation on a similar pyrrolidine scaffold. In the synthesis of Vildagliptin and its analogs, a substituted pyrrolidine is acylated with a chloroacetyl chloride or a related acylating agent. This is a key step in constructing the final drug molecule. While the specific substrate is not this compound, the reactivity pattern is directly applicable.

Table 2: Illustrative N-Acylation Reactions in the Synthesis of Bioactive Pyrrolidines

Acylating Agent Coupling Reagent/Base Solvent Product Class
Chloroacetyl chloride Et₃N CH₂Cl₂ N-chloroacetylpyrrolidine derivative
(S)-2-Amino-3,3-dimethylbutanoic acid HATU, DIPEA DMF N-peptidylpyrrolidine derivative
4-Nitrobenzoyl chloride Pyridine THF N-(4-nitrobenzoyl)pyrrolidine derivative

Transformations of the Primary Alcohol Moiety

The primary alcohol in this compound offers another site for chemical modification, including oxidation, esterification, and etherification. These transformations can further diversify the molecular architecture and are crucial for developing new therapeutic agents.

Oxidation Reactions

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the corresponding aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, will lead to the formation of the carboxylic acid. These oxidized derivatives serve as important intermediates for further functionalization, such as the formation of imines, amides, or esters.

Esterification and Etherification

Esterification of the primary alcohol can be achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or by using a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. The resulting esters can act as prodrugs or introduce new functional groups.

Etherification, commonly achieved through the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl or aryl groups at the oxygen atom, further expanding the chemical space of derivatives.

Ring-Opening and Rearrangement Reactions (General for pyrrolidines)

While the pyrrolidine ring is a saturated, five-membered heterocycle and thus relatively stable compared to strained rings like aziridines, it can undergo ring-opening and rearrangement reactions under specific conditions. These transformations often require the activation of the nitrogen or a carbon atom within the ring.

Ring-Opening Reactions: Ring-opening of pyrrolidines typically involves the cleavage of a carbon-nitrogen (C-N) or, less commonly, a carbon-carbon (C-C) bond. For fluorinated pyrrolidines, the electronic influence of the fluorine atom can play a directive role in these reactions. nih.gov

Oxidative Ring-Opening: Strong oxidizing agents can lead to the cleavage of the pyrrolidine ring. For instance, treatment with reagents like potassium permanganate or ruthenium tetroxide can result in the formation of amino acids or their derivatives through oxidative degradation of the ring structure.

Reductive Cleavage: While less common for simple pyrrolidines, specific substitution patterns can facilitate reductive ring-opening. For example, N-activated pyrrolidines (e.g., N-acyl or N-sulfonyl derivatives) can sometimes be cleaved using reducing agents like lithium aluminum hydride, although this typically reduces the activating group rather than opening the ring.

Lewis Acid-Mediated Opening: Lewis acids can coordinate to the nitrogen atom, activating the ring towards nucleophilic attack. This strategy has been used, for example, in the ring-opening of 4-hydroxypyrrolidin-2-ones with amino acid esters to form dipeptide analogues. montclair.edu

Elimination-based Opening: Introduction of a good leaving group on the ring can initiate an elimination reaction that culminates in ring cleavage, often leading to the formation of unsaturated linear amines.

Rearrangement Reactions: Rearrangement reactions of pyrrolidines are less common than for other ring systems but can be induced.

Wagner-Meerwein Type Rearrangements: If a carbocation is generated on a carbon atom of the pyrrolidine ring (for example, during a substitution or elimination reaction under acidic conditions), skeletal rearrangements can occur to form a more stable carbocation, potentially leading to ring contraction or expansion, although this is rare for a stable five-membered ring.

Anionic Rearrangements: Anionic rearrangements, such as the Stevens or Sommelet-Hauser rearrangements, can occur in N-ylide derivatives of pyrrolidinium (B1226570) salts, leading to ring expansion or the formation of substituted pyrrolidines.

Acyl Group Migration: In N-acylated pyrrolidines, a 1,2-rearrangement of the acyl group from the nitrogen to an adjacent carbon atom can be induced under certain basic conditions, in a process analogous to an anionic Fries rearrangement. nsf.gov

The presence of the fluorine atom in this compound would be expected to disfavor the formation of a positive charge at the adjacent C4 carbon, potentially influencing the regioselectivity of any ring-opening or rearrangement reactions that proceed through carbocationic intermediates.

Comparative Reactivity with other Halogenated Pyrrolidines

The reactivity of this compound can be better understood by comparing it with its halogenated counterparts, namely the chloro-, bromo-, and iodo-substituted analogs. The primary point of difference in reactivity lies in the properties of the carbon-halogen (C-X) bond.

The key factors influencing this comparative reactivity are bond strength and the leaving group ability of the halide.

Bond Strength: The C-X bond strength decreases significantly down the halogen group: C-F > C-Cl > C-Br > C-I. The C-F bond is the strongest single bond in organic chemistry, rendering the fluorine atom in 4-fluoropyrrolidine derivatives exceptionally resistant to nucleophilic displacement. acs.org

Leaving Group Ability: The ability of a halide to depart as an anion (X⁻) is inversely related to its basicity. Since basicity decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻), the leaving group ability increases markedly. Iodide (I⁻) is an excellent leaving group, while fluoride (B91410) (F⁻) is a very poor one.

This leads to a clear trend in reactivity for nucleophilic substitution reactions at the C4 position.

Table 1: Theoretical Comparison of Reactivity in Nucleophilic Substitution (Sₙ2) at C4

4-Halopyrrolidine Analog C-X Bond Energy (approx. kcal/mol) Leaving Group Ability Relative Rate of Sₙ2 Reaction
4-Fluoro 105-110 Very Poor Extremely Slow / Inert
4-Chloro 81 Moderate Moderate
4-Bromo 68 Good Fast

This table is illustrative and based on general principles of organic chemistry.

Detailed Comparison:

Fluoropyrrolidine: Due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion, this compound is generally inert to nucleophilic substitution at the C4 position. Reactions will almost exclusively occur at the nitrogen and oxygen centers. The fluorine's primary role is electronic and conformational, modulating the reactivity of other parts of the molecule. nih.gov

Chloropyrrolidine: The corresponding 4-chloro analog would be moderately reactive. The C-Cl bond can be cleaved by strong nucleophiles, especially at elevated temperatures. It can participate in Sₙ2 reactions, though conditions may be more forcing than for its bromo- or iodo- counterparts.

Bromopyrrolidine: The 4-bromo derivative is expected to be significantly more reactive. Bromide is a good leaving group, and this compound would readily undergo nucleophilic substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols) under mild conditions.

Iodopyrrolidine: The 4-iodo analog would be the most reactive of the series. Iodide is an excellent leaving group, making this compound highly susceptible to nucleophilic attack at the C4 position, even with weak nucleophiles. This high reactivity can sometimes lead to instability or undesired side reactions.

Stereochemical and Conformational Analysis of 4 Fluoropyrrolidine Systems

Influence of Fluorine on Pyrrolidine (B122466) Ring Pucker

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope or twist forms. The Cγ-endo and Cγ-exo puckers are of particular importance in proline derivatives, where the Cγ atom is either on the same (endo) or opposite (exo) side of the ring as the carboxyl or hydroxymethyl group at C2. The stereochemistry of fluorine substitution at the C4 position stereospecifically shifts this equilibrium. nih.gov

In the case of (2S,4R)-4-fluoropyrrolidine derivatives, the fluorine atom favors a Cγ-exo pucker. This preference is a consequence of stereoelectronic interactions, primarily the gauche effect, which stabilizes a conformation where the electronegative fluorine atom and the nitrogen atom of the ring are gauche to each other. copernicus.org This contrasts with the (2S,4S) diastereomer, where a Cγ-endo pucker is favored. nih.govcopernicus.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of fluorinated pyrrolidines. ugent.be The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus make it an excellent probe for its local chemical environment. nih.govresearchgate.net Studies on 4-fluoroproline (B1262513) derivatives have demonstrated that the ring pucker can be determined by analyzing vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants. nih.gov

For instance, in peptides containing (4R)-fluoroproline residues, NMR data consistently indicate a preference for the Cγ-exo ring pucker, even within the context of a larger polypeptide chain. nih.gov The observed coupling patterns are distinct from those of (4S)-fluoroproline, which adopts a Cγ-endo conformation. ugent.be These experimental findings provide strong evidence for the conformational bias induced by the fluorine substituent. copernicus.org

Below is a table summarizing typical NMR observations for 4-fluoroproline diastereomers, which are analogous to the behavior expected for ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol.

DiastereomerPreferred PuckerKey NMR Observation
(2S,4R)-FProCγ-exoCharacteristic ³JHH and ³JHF coupling constants indicating an exo conformation. nih.gov
(2S,4S)-FProCγ-endoDifferent set of coupling constants consistent with an endo conformation. nih.govugent.be

Computational studies, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in rationalizing the experimental observations. nih.gov These calculations confirm that the Cγ-exo pucker is the lower energy conformation for (4R)-fluorinated pyrrolidines. beilstein-journals.org Quantum-chemical analyses have explored the contributions of various stereoelectronic effects, including the anomeric and gauche effects, to the conformational stability of different fluoro- and difluoropyrrolidine stereoisomers. beilstein-journals.orgnih.gov

For difluorinated pyrrolidines, a generalized anomeric effect, arising from the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the C-F bond (nN→σ*CF), plays a significant role in dictating the conformational landscape, particularly for α-fluoro isomers. beilstein-journals.orgnih.gov While the fluorine gauche effect is also a factor, it can be overshadowed by other steric and electrostatic interactions. beilstein-journals.orgnih.gov These computational models provide a detailed energetic picture that complements experimental data and deepens our understanding of the forces governing ring conformation. beilstein-journals.org

Impact on cis/trans Amide Isomerization in Proline Derivatives

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the isomerization between these two states can be a rate-limiting step in protein folding. nih.gov The electronic nature of the C4 substituent on the pyrrolidine ring significantly influences both the equilibrium ratio of cis and trans isomers and the rate of their interconversion. pnas.org

The electron-withdrawing inductive effect of the fluorine atom in 4-fluoroproline derivatives reduces the double-bond character of the prolyl amide bond. nih.gov This is because the fluorine pulls electron density away from the ring nitrogen, decreasing its ability to donate its lone pair to the amide carbonyl group. nih.gov The consequence is a lower rotational barrier for isomerization, leading to an accelerated rate of interconversion between the cis and trans forms compared to unsubstituted proline. nih.govpnas.org

Furthermore, the stereochemistry at C4 biases the cis/trans equilibrium. The Cγ-exo pucker favored by the (4R)-fluoro substituent is sterically more compatible with a trans amide bond. researchgate.netrsc.org Conversely, the Cγ-endo pucker of the (4S) isomer favors the cis conformation. pnas.orgrsc.org Therefore, incorporating this compound into a peptide-like structure would be expected to favor the trans isomer of the preceding amide bond. pnas.org

The following table summarizes the effects of 4-fluorination on prolyl amide bonds.

Proline DerivativePreferred PuckerFavored Amide IsomerIsomerization Barrier
ProlineCγ-endo (slight preference)transReference
(2S,4R)-FluoroprolineCγ-exotrans pnas.orgrsc.orgLowered nih.gov
(2S,4S)-FluoroprolineCγ-endocis pnas.orgrsc.orgLowered nih.gov

Diastereoselective Control in Synthesis and Derivatization

The defined stereochemistry of this compound makes it a valuable chiral building block in organic synthesis. The synthesis of such fluorinated pyrrolidines often relies on diastereoselective reactions where the stereochemistry is carefully controlled. For example, the synthesis of related 4-fluoropyrrolidine derivatives has been achieved through stereospecific double fluorination of N-protected (2S,4R)-4-hydroxyproline. nih.gov

The stereocenters present in the molecule can direct the stereochemical outcome of subsequent reactions at other positions on the ring or on the hydroxymethyl side chain. This diastereoselective control is crucial for the synthesis of complex molecules with specific three-dimensional structures, such as pharmaceuticals. nih.gov The predictable conformation of the fluorinated pyrrolidine ring can influence the accessibility of reagents to different faces of the molecule, thereby guiding the stereochemical course of a reaction.

Role of Stereochemistry in Molecular Recognition Principles

The precise three-dimensional structure of a molecule is paramount for its interaction with biological targets like enzymes and receptors. The stereochemistry of fluorinated pyrrolidines, by dictating both the local ring conformation and the geometry of the peptide backbone, plays a critical role in molecular recognition. nih.govchemrxiv.org

By incorporating a (4R)-fluoroproline analogue, one can enforce a Cγ-exo pucker and a trans amide bond, which may be beneficial for binding to a specific protein target. nih.gov For example, in mimics of the integration host factor (IHF), replacing proline with a derivative that favors an endo-puckered conformation increased sequence-specific DNA binding. nih.gov This demonstrates that controlling the pyrrolidine ring pucker through stereospecific fluorination is a powerful strategy for modulating molecular interactions and biological activity. The fluorine atom itself is generally considered a bioisostere of a hydrogen atom, but its electronic effects can significantly alter the local environment and interactions. researchgate.net

Theoretical Frameworks for Fluorine's Electronic and Steric Effects

The conformational behavior of 4-fluoropyrrolidine systems is governed by a combination of fluorine's unique electronic and steric properties. Several theoretical frameworks are used to explain these observations:

Inductive Effect : Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect through the C-F sigma bond. This polarization of the C-F bond is a primary driver of many of the observed conformational preferences and influences the pKa of nearby functional groups. nih.govacs.org

Gauche Effect : This effect describes the tendency of a molecule to adopt a conformation where electronegative substituents are gauche (a 60° dihedral angle) to each other. In 4-fluoropyrrolidines, the gauche interaction between the fluorine and the ring nitrogen is a key factor stabilizing specific ring puckers. nih.govresearchgate.net

Anomeric Effect : This stereoelectronic effect, more pronounced in difluorinated systems, involves the donation of electron density from a lone pair on a heteroatom (like nitrogen) into an adjacent antibonding σ* orbital of a C-F bond (nN→σ*CF). beilstein-journals.orgnih.gov This interaction stabilizes specific conformations and can impart a strong conformational bias. beilstein-journals.orgresearchgate.net

Steric Effects : While fluorine is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), steric repulsion can still play a role in destabilizing certain conformations. researchgate.net However, in many cases, the electronic effects of fluorine are the dominant force in determining conformational preference. nih.gov

Role As a Chiral Scaffold in Chemical Biology and Drug Discovery Research

Integration into Advanced Molecular Architectures

The integration of the ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol scaffold into larger, more complex molecules is a key strategy in modern drug design. Its structural and chemical attributes make it an ideal component for creating sophisticated molecular architectures with tailored biological activities.

Scaffold hybridization involves the covalent linking of two or more distinct pharmacophores to create a single molecular entity with a multi-target profile. This approach is particularly prominent in the design of bivalent or bitopic ligands, which can simultaneously interact with two different receptors or with both an orthosteric (primary) and an allosteric (secondary) site on a single receptor. nih.govnih.gov

The this compound moiety has been effectively used as a key component in such strategies. For instance, it has served as a core dopaminergic scaffold that can be tethered to various opioid scaffolds. nih.gov In this design, the fluoropyrrolidine portion is intended to interact with a dopamine (B1211576) receptor subtype, while the linked opioid pharmacophore targets an opioid receptor. This creates a dual-target ligand capable of modulating both systems, a strategy explored for developing safer analgesics. nih.gov The nucleophilic nitrogen atom of the pyrrolidine (B122466) ring provides a convenient point for substitution and linkage to other molecular fragments, a feature common in the majority of FDA-approved drugs containing this scaffold. nih.gov

The development of conformationally constrained ligands is a powerful tactic to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. nih.govnih.gov By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a target is minimized, which can lead to a stronger interaction. The pyrrolidine ring's conformation is not flat and can be influenced by its substituents. researchgate.netnih.gov

Substituents at the C-4 position of the pyrrolidine ring, such as the fluorine atom in this compound, play a critical role in influencing the ring's "puckering". nih.gov This substitution helps to lock the scaffold into a preferred conformation, thereby pre-organizing the molecule for optimal interaction with its biological target. This inherent rigidity makes the (2S,4R)-4-fluoropyrrolidine scaffold an attractive choice for medicinal chemists aiming to design ligands with high specificity and potency. nih.gov

Structure-Activity Relationship (SAR) Studies Enabled by Fluorine Substitution

The substitution of hydrogen or a hydroxyl group with fluorine is a common strategy in medicinal chemistry to fine-tune a molecule's properties. nih.gov Fluorine's small size, high electronegativity, and ability to form strong carbon-fluorine bonds can significantly alter a compound's metabolic stability, lipophilicity, and binding interactions. nih.govresearchgate.net

The fluorine atom in the C-4 position of the pyrrolidine ring enables detailed Structure-Activity Relationship (SAR) studies. A key difference between fluorine and a hydroxyl group is that fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can be both a donor and an acceptor. nih.gov This distinction allows researchers to probe the specific nature of the interactions within a receptor's binding pocket. For example, replacing a 4-hydroxy-pyrrolidine with a 4-fluoro-pyrrolidine derivative can reveal whether a hydrogen bond donating capability at that position is essential for biological activity. nih.govnih.gov

In research outside of the D3R/MOR context, the introduction of fluorine at the 4-position of a 2-cyanopyrrolidine scaffold was shown to enhance its inhibitory effect on the enzyme dipeptidyl peptidase IV (DPP-IV). nih.gov This demonstrates the broader utility of fluorine substitution in modulating the potency of pyrrolidine-based compounds. However, the effect of fluorination is not universally positive; in some molecular contexts, it can have a detrimental effect on binding affinity, highlighting the importance of empirical SAR studies for each target class. nih.gov

Interactions with Specific Biological Targets (Preclinical/Mechanistic Focus)

The this compound scaffold has been instrumental in the development of ligands targeting specific G-protein coupled receptors (GPCRs), particularly in preclinical research focused on understanding receptor modulation.

A significant application of this scaffold is in the design of dual-target ligands for the dopamine D3 receptor (D3R) and the μ-opioid receptor (MOR). nih.gov The therapeutic goal of such agents is to provide potent analgesia through MOR activation while simultaneously mitigating the rewarding and addictive effects of opioids through D3R antagonism. nih.gov

In this context, the substituted trans-(2S,4R)-pyrrolidine ring was identified as a key dopaminergic pharmacophore. nih.gov Researchers synthesized and evaluated a series of bivalent compounds where this pyrrolidine moiety was tethered to different opioid scaffolds. The specific (2S,4R) stereochemistry was found to be beneficial for D3R binding. nih.gov The table below presents binding affinity data for representative compounds from these studies, comparing the effect of a 4-hydroxy substituent with other modifications.

CompoundKey Scaffold FeatureD3R Ki (nM)MOR Ki (nM)
33(2S,4R)-4-hydroxypyrrolidine247529
34(2S,4R)-4-hydroxypyrrolidine111377

Data sourced from published research on dual D3R/MOR ligands. nih.gov Ki represents the inhibition constant, with lower values indicating higher binding affinity.

The synthesis of analogs containing the (2S,4R)-4-fluoro proline ring was pursued to explore the impact of fluorine substitution on the binding profile at both receptors. nih.gov

The functional activity of ligands at their target receptors is as important as their binding affinity. The mechanism of agonism versus antagonism can be subtle, often involving different interactions with key amino acid residues within the receptor binding site, leading to distinct conformational changes in the receptor. nih.gov Generally, antagonists may engage a wider range of residues compared to agonists, resulting in highly stable complexes that lock the receptor in an inactive state. nih.gov

In the development of D3R/MOR bivalent ligands, the design objective was to achieve MOR partial agonism combined with D3R antagonism. nih.gov The fluoropyrrolidine-containing portion of the molecule was designed as the D3R antagonist "address," while the opioid portion served as the MOR agonist "message." This separation of function within a single molecule is a sophisticated strategy to create a desired therapeutic profile. The ultimate goal is to produce analgesia via MOR partial agonism, which is thought to have a lower liability for respiratory depression than full agonism, while the D3R antagonism component is intended to reduce the potential for opioid misuse. nih.gov

Modulation of Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands (e.g., through bivalent drug design)

Ligand Binding Site Interactions (e.g., orthosteric, secondary binding pockets)

The this compound scaffold and its derivatives are designed to interact with specific residues within an enzyme's active site. The pyrrolidine ring serves as a rigid core, positioning the functional groups for optimal engagement with the target protein. The hydroxymethyl group can act as a hydrogen bond donor or acceptor, forming key interactions that anchor the ligand in the binding pocket.

The fluorine atom at the 4-position is of particular importance in modulating ligand binding. Its high electronegativity allows it to form favorable electrostatic interactions, including hydrogen bonds with suitable donor groups on the protein. Furthermore, the substitution of hydrogen with fluorine can alter the conformation of the pyrrolidine ring, which can be exploited to achieve selective binding to a specific enzyme isoform or to access secondary binding pockets adjacent to the primary (orthosteric) site. This conformational biasing effect is crucial for enhancing both potency and selectivity. acs.org

Inhibition of Transglutaminase 2 (TG2)

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of diseases, and its inhibition is a significant therapeutic goal. The fluoropyrrolidine scaffold has been systematically explored in the development of TG2 inhibitors.

Achieving selectivity for TG2 over other transglutaminase isoforms, such as Transglutaminase 1 (TG1) and Factor XIIIa, is a major challenge in drug design. Research has shown that stereochemistry and substitution on the pyrrolidine ring play a critical role in determining isoform specificity.

In a study exploring proline-based inhibitors, the effect of fluorine substitution at the 4-position was investigated. acs.org It was discovered that the stereochemistry of the fluorine atom had a profound impact on selectivity between TG1 and TG2. Specifically, a trans-fluoro substitution on the five-membered ring (as is present in the (2S,4R) configuration) was found to selectively destabilize binding to TG1, thereby enhancing selectivity for TG2. acs.org In contrast, the corresponding cis-diastereomer did not confer the same selective advantage. acs.org This highlights the critical role of the specific (2S,4R) stereochemistry in directing isoform-selective inhibition.

Table 1: Impact of Fluoro-Substitution on Transglutaminase Specificity

Scaffold Feature Effect on TG1 Activity Effect on TG2 Activity Resulting Selectivity
4-trans-Fluoro (e.g., (2S,4R)) Destabilized Binding Maintained/Improved Binding Increased Selectivity for TG2

| 4-cis-Fluoro | Less Impact | Less Impact | Lower Selectivity |

Data derived from studies on related 4-fluoroproline (B1262513) scaffolds. acs.org

Inhibitors incorporating the fluoropyrrolidine scaffold are often designed as irreversible, active-site directed agents. rsc.orgresearchgate.net These compounds typically feature an electrophilic "warhead," such as an acrylamide (B121943) or a dihydroisoxazole, which forms a covalent bond with the catalytic cysteine residue (Cys277) in the TG2 active site. nih.govnih.gov

The this compound scaffold in these inhibitors serves to correctly orient the warhead for nucleophilic attack by the active site cysteine. The fluorine atom contributes to binding affinity and selectivity, as discussed, ensuring that the inhibitor preferentially occupies the TG2 active site over those of other isoforms. The interactions of the scaffold within the active site position the reactive group, leading to efficient and often irreversible inactivation of the enzyme. rsc.orgnih.gov While some inhibitors bind to an "open" conformation of the enzyme, others may favor a "closed" conformation, and the specific scaffold can influence this preference, potentially affecting not only the transamidation activity but also the enzyme's G-protein signaling functions. nih.gov

Aminopeptidase (B13392206) Inhibition (e.g., M24B Aminopeptidases)

Aminopeptidases are a class of proteases that cleave amino acids from the N-terminus of proteins and peptides. The M24B family of metalloaminopeptidases, which includes prolidase (PEPD) and XPNPEP1, are notable for their ability to cleave peptides with proline at the second position. nih.gov

While the this compound scaffold is a proline analogue and thus relevant to enzymes that process proline-containing substrates, specific research detailing its application in M24B aminopeptidase inhibitors is limited in the public domain. However, the design of selective inhibitors for homologous aminopeptidases often relies on exploiting subtle differences in their active sites. nih.gov The conformational constraints and electronic properties conferred by the 4-fluoro substitution could theoretically be used to achieve selectivity among different aminopeptidase family members. The development of selective inhibitors is crucial for studying the distinct biological roles of each enzyme. stanford.edu

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Mechanisms

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones. mdpi.com Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. nih.gov

The fluoropyrrolidine scaffold is a cornerstone of several potent and selective DPP-IV inhibitors. mdpi.com However, it is crucial to note that the most widely studied derivatives feature a carbonitrile group at the 2-position (e.g., (2S,4S)-4-fluoro-pyrrolidine-2-carbonitrile), not a hydroxymethyl group. nih.govnih.gov The nitrile moiety is a key pharmacophore that forms a reversible covalent bond with the catalytic serine (Ser630) in the DPP-IV active site, mimicking the tetrahedral intermediate of substrate hydrolysis. wikipedia.org

Replacing the nitrile with a hydroxymethyl group, as in this compound, would fundamentally alter the mechanism of inhibition. The methanol (B129727) group lacks the electrophilicity of the nitrile and would not form a covalent adduct with the active site serine. Instead, an inhibitor built from this scaffold would likely act as a competitive, non-covalent inhibitor. Its binding would rely on non-covalent interactions, such as hydrogen bonds from the hydroxyl group and interactions involving the pyrrolidine ring and the fluorine atom, to occupy the active site and prevent substrate binding. This change in mechanism would significantly impact the inhibitor's potency and duration of action.

Exploration in Kinase Inhibitor Design

The design of kinase inhibitors is a significant area of focus in drug discovery, particularly in oncology. The introduction of fluorine into small molecules can modulate their physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which are critical for effective kinase inhibition. The this compound scaffold offers a unique three-dimensional structure and a strategically placed fluorine atom that can engage in favorable interactions within the ATP-binding site of kinases. While specific examples detailing the incorporation of this compound into kinase inhibitors are not extensively documented in publicly available literature, the utility of fluorinated pyrrolidine scaffolds is well-recognized. These scaffolds are valuable for creating libraries of compounds for screening against various kinases. The understanding of the structural basis for how ligands bind to kinases is crucial for designing new and effective inhibitors. merckmillipore.com For instance, computational studies on MAP/microtubule affinity-regulating kinase 4 (MARK4), which is associated with several diseases, have helped in understanding how inhibitors bind to its kinase domain, providing a foundation for designing novel therapeutic candidates. merckmillipore.com

Studies on Protein-Protein Interaction Modulators (e.g., YAP/TAZ-TEAD)

Protein-protein interactions (PPIs) represent a challenging but increasingly important class of targets for therapeutic intervention. The Hippo signaling pathway, which controls cell proliferation and survival, is a key area of investigation. nih.gov Its downstream effectors, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), drive gene expression by interacting with TEAD (transcriptional enhanced associate domain) transcription factors. nih.gov Dysregulation of this pathway, often leading to the activation of YAP/TAZ, is implicated in various cancers and is linked to resistance to targeted therapies. nih.govresearchgate.net

The development of small molecules that disrupt the YAP/TAZ-TEAD interaction is a promising strategy in oncology. researchgate.net These inhibitors often target the lipid pocket of TEAD, allosterically blocking the interaction with YAP/TAZ. nih.govbiorxiv.org The chiral and conformationally constrained nature of scaffolds like this compound makes them attractive for designing potent and selective PPI modulators. The defined stereochemistry can be crucial for fitting into the complex interfaces of PPIs. Research has led to the discovery of potent TEAD inhibitors that demonstrate tumor growth inhibition in preclinical models, highlighting the therapeutic potential of targeting this pathway. researchgate.netonclive.com

In Silico Approaches in Ligand Design and Optimization

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of ligands. For molecules containing the this compound scaffold, in silico approaches can predict binding affinities, elucidate binding modes, and guide synthetic efforts.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com This method is widely used to understand the interactions between a ligand and its target protein at the atomic level. For instance, in a study of prolyl-fluoropyrrolidine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), molecular docking was used to illustrate the probable binding modes. nih.gov The study revealed that the fluoropyrrolidine moiety occupied the S1 pocket of the enzyme. nih.gov Key interactions, such as hydrogen bonds with specific amino acid residues, were identified, providing insight into the structure-activity relationship (SAR) of the designed compounds. nih.gov

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the protein-ligand complex, assessing its stability over time. These simulations are crucial for understanding the conformational changes that may occur upon ligand binding.

Target Protein Ligand Scaffold Key Interactions Observed in Docking Binding Pocket Occupied
Dipeptidyl Peptidase IV (DPP-IV)Prolyl-fluoropyrrolidineHydrogen bonds with Arg125, Tyr547, and Ser630. Interaction with Arg358. nih.govS1 and S2 pockets. nih.gov

Free Energy Perturbation (FEP) Studies

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding affinity between two ligands. researchgate.net It is particularly useful for guiding the optimization of lead compounds. A notable application is "computational fluorine scanning," which uses FEP to predict the optimal positions for fluorine substitution in a molecule to enhance its binding affinity. nih.govfigshare.com This method involves running molecular dynamics simulations of a single compound and then predicting the binding affinities of its various fluorinated analogues. nih.govfigshare.com

This approach is highly relevant for scaffolds like this compound, as it can computationally justify the energetic benefits of the fluorine atom at the 4-position. The technique has been successfully tested on a variety of protein systems, showing good agreement with experimental data in many cases. nih.govucla.edu However, the accuracy of these predictions can be dependent on the quality of the force fields used in the simulation. figshare.comcam.ac.uk

Protein Systems Tested with Computational Fluorine Scanning using FEP
Renin
DPP4
Menin
P38
Factor Xa
CDK2
AKT
JAK2
Androgen Receptor

Applications in Radiochemistry and Probe Development (e.g., radiolabeled prolines)

The unique properties of fluorinated proline derivatives make them valuable for the development of radiolabeled probes for positron emission tomography (PET) imaging. The incorporation of a fluorine-18 (B77423) ([¹⁸F]) atom allows for non-invasive imaging and quantification of biological processes in vivo.

An automated radiosynthesis of cis- and trans-4-[¹⁸F]fluoro-L-proline has been developed. nih.gov This method utilizes a nucleophilic radiofluorination reaction followed by a single-step deprotection, making the production of these radiotracers more efficient and reproducible. nih.gov

Furthermore, the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold, a close analogue of the title compound, has been identified as a promising pharmacophore for designing radioligands that target Fibroblast Activation Protein (FAP). nih.gov FAP is overexpressed on cancer-associated fibroblasts and is a promising pan-cancer diagnostic and therapeutic target. nih.gov A Gallium-68 ([⁶⁸Ga]) labeled tracer, [⁶⁸Ga]Ga-SB03045, which incorporates this scaffold, has shown comparable tumor uptake to the clinically validated FAPI-04 tracer in preclinical models. nih.gov This highlights the potential of fluoropyrrolidine-based structures in the development of novel PET tracers for cancer imaging. nih.gov

Radiotracer Scaffold Target Imaging Modality Key Finding
[¹⁸F]Fluoro-L-proline4-FluoroprolineAmino acid transportPETDevelopment of a fully automated synthesis. nih.gov
[⁶⁸Ga]Ga-SB03045(2S,4S)-4-fluoropyrrolidine-2-carbonitrileFibroblast Activation Protein (FAP)PETComparable tumor uptake to a clinically validated tracer ([⁶⁸Ga]Ga-FAPI-04). nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Fluorination Techniques

The precise control of stereochemistry during the synthesis of molecules with multiple chiral centers, such as ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol, is a significant challenge. Future research is intensely focused on developing more efficient and highly stereoselective methods for introducing fluorine into pyrrolidine (B122466) rings.

Current research highlights the use of transition metal catalysis and organocatalysis to achieve high levels of diastereo- and enantioselectivity. For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition reactions have been reported to produce densely substituted chiral pyrrolidines with excellent stereocontrol. acs.org Similarly, iridium-catalyzed asymmetric allylic alkylation/fluorination of acyclic ketones has proven effective for creating vicinal tertiary and fluorine-containing quaternary stereocenters. nih.gov

Emerging avenues in this field include:

Catalytic Asymmetric Dearomatization (CADA): This strategy allows for the construction of chiral fluorine-containing compounds from readily available aromatic precursors. nih.gov

Electrophilic Fluorination: The development of advanced chiral catalysts for use with electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) is a key area of focus. mdpi.comnih.gov

Enzyme-Catalyzed Fluorination: The discovery and engineering of "fluorinase" enzymes present a long-term goal for achieving unparalleled selectivity under mild, environmentally benign conditions. ijournals.cn

These advanced synthetic methods will not only facilitate the large-scale production of known fluoropyrrolidines but also enable the creation of novel analogues with previously inaccessible stereochemical arrangements. mdpi.com

Expanding the Scope of Biological Targets for Fluoropyrrolidine Scaffolds

The pyrrolidine ring is a ubiquitous scaffold in biologically active compounds and approved drugs. researchgate.netnih.govnih.gov The introduction of fluorine enhances its utility, often leading to improved pharmacological profiles. While this compound is primarily a building block, the scaffold it represents is being explored against an expanding array of biological targets.

Patents have cited the use of this compound in the synthesis of KRAS protein degradation agents and inhibitors, indicating its relevance in oncology. chiralen.com Beyond this, research into related fluorinated pyrrolidines and piperidines has demonstrated their potential as selective inhibitors of human carbonic anhydrase II (hCA II), an enzyme implicated in various physiological processes. nih.gov

Future research is likely to target:

Protein-Protein Interactions (PPIs): The conformational constraints imposed by the fluoropyrrolidine ring can be exploited to design peptidomimetics that modulate challenging targets like PPIs. The fluorine atom can enhance binding by participating in favorable electrostatic interactions. nih.gov

Neurodegenerative Diseases: The ability of small, fluorinated molecules to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) targets.

Infectious Diseases: The stability of the C-F bond can lead to greater metabolic resistance, a desirable trait for developing new antibacterial and antiviral agents. nih.gov

The systematic exploration of fluoropyrrolidine libraries against diverse biological screens will undoubtedly uncover new therapeutic applications for this privileged scaffold. researchgate.net

Advanced Computational Design of Fluorinated Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with optimized properties. rsc.org For fluorinated compounds, computational methods are particularly valuable for predicting the effects of fluorine substitution on molecular conformation and binding affinity.

Structure-based drug design, utilizing X-ray crystal structures of target proteins, allows for the in silico design and evaluation of novel fluorinated analogues. nih.govnih.gov Docking programs like AutoDock Vina can predict the binding poses and estimate the binding energy of designed compounds, helping to prioritize synthetic efforts. nih.govnih.gov Quantum chemical analysis is also employed to understand the subtle stereoelectronic effects, such as gauche and anomeric effects, that fluorine substitution induces on the pyrrolidine ring's conformation and stability. beilstein-journals.org

Future directions in this area include:

Machine Learning and AI: Utilizing artificial intelligence to screen virtual libraries of fluorinated compounds and predict their activity and pharmacokinetic properties. rsc.org

Free Energy Perturbation (FEP): Employing more accurate, albeit computationally expensive, methods like FEP to better predict the binding affinities of fluorinated ligands.

De Novo Design: Developing algorithms that can design novel fluoropyrrolidine-based molecules from scratch to fit a specific protein binding site.

These advanced computational approaches will accelerate the discovery of new drug candidates by creating a tighter feedback loop between design, synthesis, and testing. nih.gov

Applications in Chemical Biology Tools and Probe Discovery

The unique properties of fluorine extend its utility beyond therapeutics into the realm of chemical biology. Fluorinated molecules can serve as powerful tools and probes for studying biological systems.

One of the most significant applications is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Since ¹⁹F is not naturally present in biological systems, a fluorinated probe provides a clear and interference-free spectroscopic window to study molecular interactions, protein dynamics, and cellular uptake. Perfluorinated groups can also act as orthogonal handles for the purification of biomolecules from complex mixtures. escholarship.org

Furthermore, the incorporation of the positron-emitting isotope ¹⁸F into pyrrolidine scaffolds is a key strategy in the development of tracers for Positron Emission Tomography (PET). mdpi.com PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo, making ¹⁸F-labeled fluoropyrrolidines valuable as potential diagnostic agents.

Emerging research focuses on:

Fluorinated Biosensors: Designing fluoropyrrolidine-containing molecules whose ¹⁹F NMR signal changes in response to binding a specific analyte or a change in the local environment.

Orthogonal Chemistry: Using the unique properties of highly fluorinated tags to direct the self-assembly of biomolecules or to create separate, non-interacting phases within biological systems. escholarship.org

Multi-modal Probes: Combining a fluoropyrrolidine moiety with other reporter groups (e.g., fluorophores) to create probes that can be detected by multiple imaging techniques.

These tools will provide deeper insights into complex biological processes, from the molecular to the whole-organism level.

Exploration in Materials Science and Polymer Chemistry

While the primary applications of chiral fluorinated pyrrolidines are in the life sciences, the properties imparted by fluorine also make them intriguing building blocks for advanced materials. Organic fluorides are widely used in materials science due to the unique characteristics of the C-F bond. mdpi.comijournals.cn

Fluorinated polymers are known for their high thermal stability, chemical resistance, low friction coefficients, and low surface energy. man.ac.uknih.gov Incorporating chiral structures like this compound into polymer backbones or as side chains could lead to novel materials with unique properties.

Potential future applications include:

Chiral Polymers: Creating polymers with helical structures for applications in chiral separations or as catalysts for asymmetric synthesis.

Advanced Coatings: Developing superhydrophobic or oleophobic surfaces by leveraging the low surface energy of fluorinated compounds. nih.gov

Functional Materials: Synthesizing fluorinated ionic liquids or polymer precursors for use in batteries, recyclable polymers, or specialized electronic applications. man.ac.uk

Although this area is less explored for this specific class of compounds, the foundational properties of fluorinated organic molecules suggest a promising future for their application in creating next-generation materials. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 725684-84-4
Molecular Formula C₅H₁₀FNO
Molecular Weight 119.14 g/mol
Topological Polar Surface Area 32.26 Ų
LogP -0.3213
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Data sourced from ChemScene. chemscene.com

Q & A

Q. What are the established synthetic routes for ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol, and how is stereochemical purity achieved?

Methodological Answer: The synthesis typically involves enantioselective fluorination or chiral resolution techniques. For example, tert-butyl-protected intermediates (e.g., tert-butyl (2S,4R)-4-fluoro-pyrrolidine-1,2-dicarboxylate) are used to control stereochemistry during fluorination . Hydrolysis and reduction steps follow to yield the methanol derivative. Stereochemical purity is ensured via chiral HPLC or NMR analysis with chiral shift reagents. X-ray crystallography is employed to confirm absolute configuration .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry and fluorine incorporation. Coupling constants in 1H^{1}\text{H} NMR reveal ring puckering effects due to fluorination .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., Acta Crystallographica reports geometric parameters and atomic displacement factors) .
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.

Advanced Research Questions

Q. How does 4-fluorination influence the conformational stability of pyrrolidine rings in protein engineering?

Methodological Answer: The 4-fluorine atom imposes a trans-ring puckering preference due to the gauche effect, stabilizing the Cγ-exo conformation. In ubiquitin studies, substituting proline with (2S,4R)-4-fluoroproline increased thermodynamic stability by 24.71 kJ·mol1^{-1} via restricted backbone flexibility. Stability was measured using thermal denaturation assays (TmT_m analysis) and circular dichroism (CD) spectroscopy to track folding pathways .

Table 1: Stability Parameters of Fluorinated Ubiquitin vs. Wild-Type

ParameterWild-Type Ubiquitin(4R)-FPro-Ubiquitin
TmT_m (°C)68.575.2
ΔGunfolding\Delta G_{\text{unfolding}} (kJ·mol1^{-1})32.457.1
Refolding Efficiency (%)9598

Q. What challenges arise in scaling enantioselective synthesis, and how are they addressed?

Methodological Answer:

  • Challenge 1: Low yields in asymmetric fluorination due to competing elimination pathways.
    Solution: Use of bulky protecting groups (e.g., Boc) to sterically hinder side reactions .
  • Challenge 2: Epimerization during deprotection.
    Solution: Mild acidic conditions (e.g., TFA in DCM at 0°C) and rapid workup minimize racemization .
  • Validation: Kinetic monitoring via inline IR spectroscopy to track reaction progress and intermediate stability.

Q. How do computational models predict the compound’s interactions in drug-target binding?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Assess fluoroprolines' impact on target protein flexibility. The 4-fluorine’s electronegativity and steric bulk are parameterized in force fields (e.g., AMBER) to predict binding free energy (ΔGbinding\Delta G_{\text{binding}}) .
  • Docking Studies: Rigid pyrrolidine rings reduce entropic penalties upon binding. For example, fluorinated analogs show enhanced affinity for proline-rich domains in kinases .

Data Contradiction Analysis

Q. Discrepancies in reported thermodynamic stability values for fluorinated proline analogs: How to resolve them?

Methodological Answer: Variations in ΔGunfolding\Delta G_{\text{unfolding}} values (e.g., 24.71 kJ·mol1^{-1} in ubiquitin vs. lower values in other proteins) arise from:

  • Context-Dependent Effects: Fluorine’s stabilization is sensitive to local backbone topology.
  • Experimental Conditions: Differences in denaturant (guanidine HCl vs. urea) and pH.
    Resolution: Standardize assays using identical buffer systems and validate via orthogonal methods (e.g., differential scanning calorimetry) .

Key Research Applications

  • Protein Engineering: Fluorinated proline analogs enhance therapeutic protein stability .
  • Drug Discovery: Building block for kinase inhibitors and peptide mimetics due to rigidified conformations .
  • Material Science: Fluorine’s electron-withdrawing effects improve thermal stability in polymers.

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